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molecular formula C12H14O3 B8693926 3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxylic acid CAS No. 104224-91-1

3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-6-carboxylic acid

Cat. No. B8693926
M. Wt: 206.24 g/mol
InChI Key: CVBFKXGFMBOPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05006550

Procedure details

A mixture of 1.0 g (4.9 mmol) of 4,4-dimethyl-6-acetyl chroman (Compound 38), 2.0 g (50 mmol) of NaOH, 60 ml of 10% aqueous sodium hypochlorite solution and 18 ml of dioxane was heated at 60° C. with stirring for 3 hours. The reaction mixture was cooled to room temperature and then treated with sodium metabisulphite until the mixture was negative to the potassium iodide/starch test. The reaction mixture was then acidified with conc. HC1 and the resultant precipitate was collected by filtration. The residue was washed with water and dried under vacuum to give the title compound as a white solid. PMR (CDCl3): & 1.25 (6H, s), 1.81-1.90 (2H, m), 4.22-4.30 (2H, m), 6.83 (1H, d, J~8.1 Hz), 7.84 (1H, dd, J~8.1 Hz, 1.8 Hz), 8.07 (1H, d, J~1.8 Hz). MS exact mass, m/e 206.0939 (calcd. for C12H14O3, 206.0943).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12](=[O:14])C)[CH:10]=2)[O:5][CH2:4][CH2:3]1.[OH-].[Na+].Cl[O-].[Na+].S(S([O-])=O)([O-])(=O)=[O:22].[Na+].[Na+]>O1CCOCC1>[CH3:15][C:2]1([CH3:1])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([OH:14])=[O:22])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCOC2=CC=C(C=C12)C(C)=O)C
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CCOC2=CC=C(C=C12)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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